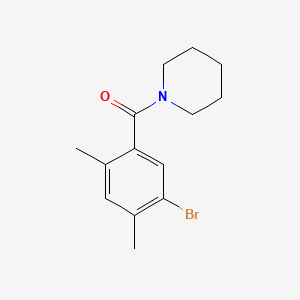
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is a synthetic organic compound that features a brominated aromatic ring and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone typically involves the bromination of 2,4-dimethylphenyl derivatives followed by the introduction of the piperidine group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperidine moiety can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be explored for its interactions with biological macromolecules and its potential as a pharmacophore in drug design.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
In the industrial sector, such compounds may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- (5-Fluoro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- (5-Iodo-2,4-dimethylphenyl)(piperidin-1-yl)methanone
Uniqueness
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Propriétés
Formule moléculaire |
C14H18BrNO |
|---|---|
Poids moléculaire |
296.20 g/mol |
Nom IUPAC |
(5-bromo-2,4-dimethylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO/c1-10-8-11(2)13(15)9-12(10)14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
Clé InChI |
QZXMJQZLTYHNPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)N2CCCCC2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















